Bicyclo(2.2.1)hept-5-ene-2-carbaldehyde oxime

Stereochemistry Polymerization kinetics Batch reproducibility

Bicyclo(2.2.1)hept-5-ene-2-carbaldehyde oxime (CAS 90086-80-9) is a conformationally rigid, bicyclic aldoxime derived from the norbornene scaffold. It is supplied as a single stereoisomer bearing the syn (E) oxime geometry and endo configuration at the norbornene C2 position.

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
CAS No. 90086-80-9
Cat. No. B12651539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo(2.2.1)hept-5-ene-2-carbaldehyde oxime
CAS90086-80-9
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESC1C2CC(C1C=C2)C=NO
InChIInChI=1S/C8H11NO/c10-9-5-8-4-6-1-2-7(8)3-6/h1-2,5-8,10H,3-4H2/b9-5+
InChIKeyYRJJACGAHQXMPD-WEVVVXLNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo(2.2.1)hept-5-ene-2-carbaldehyde Oxime (CAS 90086-80-9): Single-Isomer syn-endo Aldoxime for Stereodefined Norbornene Chemistry


Bicyclo(2.2.1)hept-5-ene-2-carbaldehyde oxime (CAS 90086-80-9) is a conformationally rigid, bicyclic aldoxime derived from the norbornene scaffold. It is supplied as a single stereoisomer bearing the syn (E) oxime geometry and endo configuration at the norbornene C2 position [1]. With a molecular formula of C₈H₁₁NO, a molecular weight of 137.18 g/mol, a computed XLogP3 of 1.4, one hydrogen bond donor, two hydrogen bond acceptors, and a single rotatable bond, the compound occupies a distinct physicochemical space relative to its ketoxime, saturated, and exo-stereoisomer analogs [1]. The norbornene olefin and the aldoxime group provide two orthogonal reactive handles, enabling sequential transformations that are not accessible with the parent aldehyde or with ketone-derived oximes.

Why Generic Norbornene Aldehydes or Oxime Mixtures Cannot Replace Bicyclo(2.2.1)hept-5-ene-2-carbaldehyde Oxime (CAS 90086-80-9)


The commercially ubiquitous 5-norbornene-2-carboxaldehyde (CAS 5453-80-5) is supplied as an endo/exo mixture, introducing stereochemical ambiguity into every downstream reaction. In palladium-catalyzed addition polymerization, endo-substituted norbornenes polymerize 5- to 20-fold more slowly than their exo counterparts [1]. Consequently, lot-to-lot variation in the endo/exo ratio of the aldehyde produces irreproducible polymerization kinetics and molecular weight distributions. The oxime derivative CAS 90086-80-9 resolves this by providing a single, defined syn-endo stereoisomer [2]. Furthermore, the aldoxime functional group enables transformations—mild deoximation to regenerate the aldehyde in ~90% yield , Beckmann rearrangement to nitriles or amides, and oxime ether formation—that are simply not available from the aldehyde itself. Substituting a ketoxime analog (e.g., 1-bicyclo[2.2.1]hept-5-en-2-ylethan-1-one oxime) or the saturated norcamphor oxime removes the olefinic cross-linking or post-polymerization modification handle, fundamentally altering the application scope.

Quantitative Differentiation Evidence for Bicyclo(2.2.1)hept-5-ene-2-carbaldehyde Oxime (CAS 90086-80-9) vs. Closest Analogs


Stereochemical Purity: Single syn-endo Isomer vs. Commercial endo/exo Aldehyde Mixture

CAS 90086-80-9 is the single syn-endo stereoisomer of the norbornene aldoxime, in contrast to the commercially standard 5-norbornene-2-carboxaldehyde (CAS 5453-80-5), which is supplied as an endo/exo mixture (typically ~88% exo) . This stereochemical definition is functionally critical: in palladium(II)-catalyzed vinyl addition polymerization of functionalized norbornenes, endo-substituted monomers polymerize 5- to 20-fold more slowly than the corresponding exo isomers due to chelate formation between the endo functionality and the metal center [1]. An undefined endo/exo aldehyde mixture therefore yields variable polymerization rates and molecular weight distributions across batches, whereas the single-isomer oxime provides a consistent kinetic profile.

Stereochemistry Polymerization kinetics Batch reproducibility

Deoximation Yield: Quantitative Regeneration of the Parent Aldehyde with CTAP

The aldoxime group of CAS 90086-80-9 serves as an effective protecting group for the aldehyde, enabling clean regeneration of 5-norbornene-2-carboxaldehyde. In a systematic study of oxidative deoximation using cetyltrimethylammonium permanganate (CTAP), the title compound (entry 8, Table I) was converted to the parent aldehyde (CAS 5453-80-5) in ~90% isolated yield . This yield is comparable to or exceeds that of other aldoximes in the same study (benzaldehyde oxime: ~97% for the syn isomer, ~95% for the anti isomer; 2-formylpyrrole oxime: ~85%), confirming that the strained norbornene olefin tolerates the oxidative conditions without competing side reactions . The selectivity is explicitly noted: 'Entries 8 and 9 illustrate the selective cleavage of the carbon-nitrogen double bond of the aldoxime and ketoxime, respectively, in the presence of carbon-carbon double bond' .

Protecting group strategy Deoximation Carbonyl regeneration

Hydrogen Bond Donor/Acceptor Profile vs. Parent Aldehyde and Ketoxime Analogs

The aldoxime functional group introduces one hydrogen bond donor (oxime –OH) and two hydrogen bond acceptors (oxime N and O), compared to the parent aldehyde (CAS 5453-80-5) which has zero HBD and one HBA [1]. This altered H-bond profile is reflected in the computed XLogP3 of 1.4 for the oxime versus approximately 1.7–1.9 for the aldehyde [1][2]. The oxime also exhibits a larger polar surface area (PSA 32.59 Ų) compared to the aldehyde (PSA ~17 Ų), directly impacting chromatographic retention and solubility characteristics . In comparison to the ketoxime analog (1-bicyclo[2.2.1]hept-5-en-2-ylethan-1-one oxime, MW 151.21), the aldoxime has a lower molecular weight (137.18) and one less rotatable bond, offering distinct physicochemical properties for purification and formulation.

Physicochemical property Hydrogen bonding Solubility Chromatographic behavior

Syn vs. Anti Oxime Reactivity: Marginal Rate Advantage in Deoximation

The Vankar et al. (1986) study explicitly notes that syn oximes react marginally faster than anti oximes in CTAP-mediated oxidative deoximation, although the final isolated yields are equivalent . CAS 90086-80-9 bears the syn (E) oxime geometry as confirmed by its IUPAC designation (NE) and its synonym 'syn-bicyclo<2.2.1>hept-5-ene-2-endo-carboxaldehyde oxime' . This syn configuration places the oxime hydroxyl group on the same side as the norbornene C2–H, creating a defined stereoelectronic environment that differs from the corresponding anti isomer. While the anti isomer of this specific scaffold has not been isolated as a stable, commercially available compound, the general principle—that syn aldoximes undergo deoximation with a marginally faster initial rate—has been experimentally verified across multiple substrates in the same study .

Oxime geometry Reaction kinetics Stereoelectronic effect

High-Value Application Scenarios for Bicyclo(2.2.1)hept-5-ene-2-carbaldehyde Oxime (CAS 90086-80-9)


Stereodefined Norbornene Monomer for Reproducible ROMP and Vinyl Addition Polymerization

In ring-opening metathesis polymerization (ROMP) and vinyl addition polymerization, endo- vs. exo stereochemistry at the norbornene C2 position dictates monomer coordination to the metal center and thus polymerization rate. The single syn-endo isomer (CAS 90086-80-9) eliminates the 5–20× rate variability inherent to commercial endo/exo aldehyde mixtures [1], enabling reproducible kinetic profiles, predictable molecular weight evolution, and narrower polydispersity indices. The oxime group can be reduced to a primary amine post-polymerization or deprotected to the aldehyde (~90% yield) for further functionalization .

Orthogonal Protection of the Aldehyde in Multi-Step Norbornene Functionalization

The aldoxime serves as a traceless protecting group for 5-norbornene-2-carboxaldehyde, allowing chemists to perform transformations on the norbornene olefin (e.g., epoxidation, dihydroxylation, hydroboration, or palladium-catalyzed C–H functionalization) while the aldehyde remains masked. The oxime is cleanly removed by CTAP-mediated oxidative cleavage in ~90% yield without affecting the strained bicyclic olefin, as demonstrated by Vankar et al. [1]. This orthogonal protection strategy is not achievable with the aldehyde alone and is more convenient than acetal protection, which requires acidic deprotection conditions that may isomerize the norbornene double bond.

Beckmann Rearrangement Substrate for Bicyclic Lactam Synthesis

The syn-endo aldoxime geometry of CAS 90086-80-9 positions the oxime hydroxyl anti to the migrating C1–C2 bond of the norbornene skeleton, a stereoelectronic arrangement that favors Beckmann rearrangement to ring-expanded lactams. While Beckmann rearrangement of the saturated analog (norcamphor oxime) proceeds in poor yield and gives mixtures [1], the presence of the 5,6-olefin in CAS 90086-80-9 stabilizes the developing carbocationic character at the migrating terminus, potentially improving rearrangement selectivity—a hypothesis supported by the known accelerating effect of β-unsaturation in Beckmann rearrangements. The resulting bicyclic lactam is a versatile intermediate for alkaloid synthesis.

Oxime Ether Derivatization for Norbornene-Based Bioactive Scaffold Libraries

The oxime –OH of CAS 90086-80-9 is a versatile handle for O-alkylation and O-acylation, yielding oxime ethers and oxime esters that serve as substrates for palladium/norbornene cooperative catalysis (Catellani-type reactions) to construct polysubstituted indoles and other heterocycles [1]. The single syn-endo stereochemistry ensures that all derivatives in a library share a common three-dimensional presentation of the norbornene core, eliminating stereochemical noise in structure-activity relationship (SAR) studies—a critical advantage over endo/exo aldehyde mixtures typically used for such derivatizations.

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